molecular formula C17H15ClN2O2S2 B2799330 4-Chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-benzenesulfonamide CAS No. 329226-85-9

4-Chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-benzenesulfonamide

Cat. No. B2799330
CAS RN: 329226-85-9
M. Wt: 378.89
InChI Key: ZYUAQJKKGOIQEY-UHFFFAOYSA-N
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Description

4-Chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer, including lymphoma and leukemia. The compound has shown promising results in preclinical studies, and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.

Scientific Research Applications

Synthesis and Characterization

4-Chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-benzenesulfonamide and its derivatives have been explored for their potential in various scientific applications. These compounds are synthesized through specific reactions, involving the addition of ethyl α-bromoacetate and anhydrous sodium acetate in dry ethanol to certain sulfonamides. The structural determination of these products is achieved through spectral methods, highlighting the compound's significance in chemical research and its potential for further modification and application in various fields (Ş. Küçükgüzel et al., 2013).

Anticancer Activity

The anticancer potential of sulfonamide derivatives, including 4-Chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-benzenesulfonamide, has been a subject of interest. For instance, specific derivatives have shown marked activity against various cancer cell lines, suggesting their role as promising anticancer agents. Their synthesis and structural characterization pave the way for further exploration in cancer therapy, with in vitro studies revealing their efficacy against human colorectal carcinoma and cervix carcinoma cell lines (S. Karakuş et al., 2018).

Photosensitizing Properties

The exploration of novel zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, including the 4-Chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-benzenesulfonamide structure, has revealed significant photosensitizing properties. These properties are particularly relevant for photodynamic therapy applications in treating cancer. The high singlet oxygen quantum yield and good fluorescence properties of these compounds underscore their potential as effective Type II photosensitizers for cancer treatment (M. Pişkin et al., 2020).

UV Protection and Antimicrobial Properties

The sulfonamide moiety, as part of the chemical structure of 4-Chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-benzenesulfonamide, has been utilized in the synthesis of novel azodyes. These compounds demonstrate significant UV protection and antimicrobial properties when applied to cotton fabrics. This application illustrates the compound's versatility and potential in materials science, particularly in developing functional textiles with enhanced durability and health-protective features (H. Mohamed et al., 2020).

properties

IUPAC Name

4-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c1-11-3-5-13(6-4-11)16-12(2)23-17(19-16)20-24(21,22)15-9-7-14(18)8-10-15/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUAQJKKGOIQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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